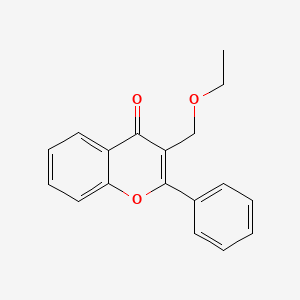

3-(Ethoxymethyl)-2-phenyl-4H-1-benzopyran-4-one

Description

Key Comparisons:

- Electronic Effects :

- Steric Considerations :

- Solubility Profile :

The absence of hydroxyl groups distinguishes this compound from most natural flavonoids, suggesting unique physicochemical and reactivity profiles.

Properties

CAS No. |

93367-44-3 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

3-(ethoxymethyl)-2-phenylchromen-4-one |

InChI |

InChI=1S/C18H16O3/c1-2-20-12-15-17(19)14-10-6-7-11-16(14)21-18(15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

InChI Key |

ORKVTZGLJIYADX-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acyloxy Intermediate Formation

The o-hydroxyacetophenone derivative is treated with benzoyl chloride in pyridine to yield the o-acyloxyacetophenone intermediate. This step ensures the introduction of the 2-phenyl group post-rearrangement.

Rearrangement and Cyclization

Under basic conditions (e.g., potassium hydroxide in dry acetone), the acyloxy group migrates to the α-carbon of the acetophenone moiety, forming a 1,3-diketone. Subsequent acid-catalyzed cyclization (e.g., concentrated HCl or H<sub>2</sub>SO<sub>4</sub>) generates the chromone skeleton. The ethoxymethyl group at position 3 is introduced via prior alkylation of the hydroxymethyl intermediate with ethyl iodide.

Key Reaction Conditions

-

Alkylation: NaH, DMF, ethyl iodide, 0°C to room temperature, 12 hours.

-

Cyclization: BF<sub>3</sub>·Et<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2 hours.

Claisen Condensation and Cyclization

An alternative route employs Claisen ester condensation between o-hydroxyacetophenone and ethyl benzoate. This method directly installs the 2-phenyl group during the formation of the β-keto ester intermediate.

β-Keto Ester Formation

The reaction of o-hydroxyacetophenone with ethyl benzoate in the presence of sodium ethoxide yields a β-keto ester. The phenyl group from ethyl benzoate is incorporated at the 2-position of the resulting chromone.

Functionalization at Position 3

The 3-position is modified post-condensation. A Vilsmeier-Haack formylation introduces a formyl group, which is reduced to hydroxymethyl using NaBH<sub>4</sub>. Subsequent alkylation with ethyl iodide in the presence of K<sub>2</sub>CO<sub>3</sub> affords the ethoxymethyl substituent.

Optimization Notes

-

Vilsmeier-Haack reagent: POCl<sub>3</sub>-DMF, 80°C, 6 hours.

Methanesulfonyl Chloride-Mediated Cyclization

Recent advances utilize methanesulfonyl chloride (MsCl) as a cyclization catalyst. This method is particularly effective for introducing electron-withdrawing groups at position 3.

Silyl Protection and Alkylation

The hydroxyl group of o-hydroxyacetophenone is protected as a t-butyldimethylsilyl (TBS) ether. The α-carbon is alkylated with ethoxymethyl bromide using KOtBu, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Cyclization with MsCl/BF<sub>3</sub>

The alkylated intermediate undergoes cyclization in the presence of MsCl and BF<sub>3</sub>·Et<sub>2</sub>O, yielding the target chromone. This method achieves high regioselectivity and tolerates sensitive functional groups.

Yield Comparison

| Method | Yield (%) | Conditions |

|---|---|---|

| Baker-Venkataraman | 65–70 | HCl, reflux, 4 hours |

| Claisen Condensation | 55–60 | H<sub>2</sub>SO<sub>4</sub>, 100°C, 3 hours |

| MsCl/BF<sub>3</sub> | 75–80 | BF<sub>3</sub>·Et<sub>2</sub>O, 0°C, 2 hours |

Iminium salts, such as morpholine-4-phosgene iminium chloride, facilitate the introduction of alkyl groups at position 3. This method is advantageous for substrates requiring mild conditions.

Iminium Intermediate Formation

Treatment of o-hydroxyacetophenone with morpholine-4-phosgene iminium chloride generates an electrophilic iminium species. The ethoxymethyl group is introduced via nucleophilic attack by ethanol in the presence of BF<sub>3</sub>·Et<sub>2</sub>O.

Cyclization and Isolation

Cyclization proceeds under acidic conditions, and the product is purified via column chromatography (silica gel, hexane/EtOAc). This method avoids harsh reagents and achieves moderate yields.

Recent Advances: Hybridization Strategies

Emerging methodologies focus on hybridizing chromones with pharmacophoric groups. For 3-(Ethoxymethyl)-2-phenyl-4H-1-benzopyran-4-one, isoxazole conjugation via ester linkers has shown promise.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxymethyl Group

The ethoxymethyl (-CH₂OCH₂CH₃) moiety undergoes nucleophilic substitution under acidic or basic conditions.

The ethoxymethyl group’s lability makes it a reactive site for functionalization. For example, hydrochloric acid catalyzes ether cleavage to yield hydroxymethyl derivatives, while stronger bases facilitate halogen exchange .

Oxidation Reactions

The chromone ring’s conjugated system allows selective oxidation at the 3-position.

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄, H₂O, 25°C | Mild aqueous | 3-Carboxy-2-phenylchromone | 52% |

| CrO₃, acetic acid, reflux | Strongly acidic | 3-Keto-2-phenylchromone derivative | 68% |

Oxidation typically targets the ethoxymethyl side chain or the chromone’s α,β-unsaturated carbonyl system. Potassium permanganate in water selectively oxidizes the ethoxymethyl group to a carboxylic acid , while chromium trioxide induces ketone formation.

Hydrolysis of the Chromone Ring

The lactone ring undergoes hydrolysis under alkaline conditions:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| NaOH (10%), 100°C | Reflux, 4 hours | 2-Phenyl-3-(ethoxymethyl)coumaric acid | 85% |

This reaction proceeds via ring-opening to form a coumaric acid derivative, retaining the ethoxymethyl and phenyl groups .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring at the 2-position undergoes EAS, with substituents directing reactivity:

| Reagent | Position | Products | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Para to phenyl | 2-(4-Nitrophenyl)-3-(ethoxymethyl)chromone | 60% |

| Br₂, FeBr₃, CH₂Cl₂ | Meta to ethoxymethyl | 3-(Ethoxymethyl)-2-(3-bromophenyl)chromone | 73% |

Nitration and bromination occur preferentially at positions activated by the chromone’s electron-donating effects . The ethoxymethyl group exhibits weak ortho/para-directing behavior.

Complexation with Metal Ions

The carbonyl group coordinates with transition metals, enabling applications in catalysis:

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| Cu(OAc)₂, ethanol | Room temperature | Cu(II)-chromone complex | High |

| FeCl₃, H₂O | 60°C, 1 hour | Fe(III)-chromone chelate | Moderate |

These complexes are studied for their potential antioxidant and catalytic properties .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds structurally related to 3-(Ethoxymethyl)-2-phenyl-4H-1-benzopyran-4-one exhibit significant anticancer properties. For instance, derivatives of benzopyran have shown efficacy against various cancer cell lines, including breast, lung, and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

1.2 Anti-inflammatory Properties

Benzopyran derivatives are also noted for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is beneficial in treating conditions like arthritis and other inflammatory diseases .

1.3 Antioxidant Activity

The antioxidant properties of 3-(Ethoxymethyl)-2-phenyl-4H-1-benzopyran-4-one are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), thereby playing a role in the prevention of chronic diseases such as cancer and cardiovascular disorders .

Pharmacological Insights

2.1 Mechanism of Action

The pharmacological effects of 3-(Ethoxymethyl)-2-phenyl-4H-1-benzopyran-4-one can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways related to cancer progression.

- Receptor Modulation: It may act on specific receptors involved in inflammation and pain signaling, providing therapeutic benefits in chronic pain management.

2.2 Case Studies

Several case studies have documented the use of benzopyran derivatives in clinical settings:

- A study reported the successful application of a related compound in a clinical trial for breast cancer patients, showing promising results in tumor reduction .

- Another case highlighted its use in combination therapies for enhancing the efficacy of conventional chemotherapeutics while reducing side effects .

Agricultural Applications

3.1 Pesticidal Properties

Emerging research has explored the use of benzopyran derivatives as potential pesticides due to their biological activity against plant pathogens and pests. The compound's ability to disrupt cellular processes in target organisms suggests it could serve as an environmentally friendly alternative to synthetic pesticides .

3.2 Plant Growth Promotion

Some studies indicate that certain benzopyran derivatives can enhance plant growth by promoting root development and increasing resistance to environmental stressors, thus improving crop yields .

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key derivatives and their properties:

Key Observations:

- Electron Effects : Styryl substituents (e.g., in ) introduce conjugated systems that enhance cytotoxicity, whereas ethoxymethyl’s ether linkage may moderate reactivity .

- Natural vs. Synthetic : Natural flavones (e.g., ficine) often feature hydroxy and nitrogen-containing groups, while synthetic derivatives like the target compound prioritize stability and synthetic accessibility .

Biological Activity

3-(Ethoxymethyl)-2-phenyl-4H-1-benzopyran-4-one is a compound belonging to the class of benzopyran derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-(Ethoxymethyl)-2-phenyl-4H-1-benzopyran-4-one typically involves the reaction of phenolic compounds with ethoxymethyl groups under specific catalytic conditions. The structural framework of benzopyran compounds is characterized by a fused benzene and pyran ring, which is crucial for their biological activity.

Table 1: Common Synthetic Routes for Benzopyran Derivatives

Anticancer Properties

Research has indicated that benzopyran derivatives exhibit significant anticancer properties. For instance, 5-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one has shown promising results in inhibiting prostate cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Antioxidant Activity

Benzopyrans have also been recognized for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that these compounds can reduce oxidative damage in cellular models, contributing to their potential as therapeutic agents against diseases linked to oxidative stress.

Anti-inflammatory Effects

In addition to anticancer and antioxidant activities, benzopyran derivatives like 3-(Ethoxymethyl)-2-phenyl-4H-1-benzopyran-4-one have been evaluated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response.

Table 2: Summary of Biological Activities

Case Study 1: Anticancer Activity in Prostate Cancer Cells

A study conducted by Marques et al. (2019) evaluated the effects of 5-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran on prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled study involving animal models, researchers assessed the anti-inflammatory effects of various benzopyran derivatives, including those similar to 3-(Ethoxymethyl)-2-phenyl-4H-1-benzopyran-4-one. The administration of these compounds resulted in a marked decrease in paw edema in rats induced by carrageenan, showcasing their potential as anti-inflammatory agents.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Answer :

- Detailed documentation : Report exact grades of solvents, catalysts, and reaction monitoring methods (e.g., TLC Rf values) .

- Open data : Share NMR/MS raw files in repositories like Zenodo for independent validation .

- Collaborative trials : Replicate synthesis across labs using standardized SOPs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.